2-((7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile, also known as GLPBio product GB53454, is an organic compound synthesized and characterized for research purposes. While the specific details of its synthesis are not publicly available, several vendors offer this compound, suggesting established methods for its production [, ].
The research potential of 2-((7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile lies in its structure, which combines several functional groups of interest:
2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile is a complex organic compound with the molecular formula and a molecular weight of 489.61 g/mol. This compound features a unique structure that includes a dip-tolylamino group, a thiophene ring, a benzo[c][1,2,5]thiadiazole moiety, and a malononitrile functional group. These components contribute to its potential applications in various fields, particularly in organic electronics and biological research.
DTDCTB's primary application lies in organic electronics. Its mechanism of action in this context involves charge transport within the molecule due to its conjugated structure. The electron-donating and withdrawing groups influence the energy levels of the frontier orbitals (HOMO and LUMO), impacting conductivity [].
Research indicates that compounds similar to 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile exhibit significant biological activities. While specific studies on this compound are sparse, related compounds have shown promise as anticancer agents and in other therapeutic areas due to their ability to interact with biological targets at the molecular level. Further investigation is needed to elucidate its specific biological effects.
The synthesis of 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile typically involves multi-step organic synthesis techniques. Key steps may include:
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
The applications of 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile span several fields:
Interaction studies involving 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile are essential for understanding its biological mechanisms. These studies typically focus on:
Such studies provide insights into the compound's potential therapeutic uses and safety profiles.
Several compounds share structural similarities with 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Diphenylaminothiophene | Contains a thiophene ring and diphenylamino group | Known for high photostability |
Benzo[c][1,2,5]thiadiazole derivatives | Similar core structure with variations in substituents | Exhibits strong fluorescence |
Malononitrile derivatives | Shares the malononitrile functional group | Often used in organic synthesis |
These compounds differ primarily in their substituents and resultant properties but share common themes in electronic and biological applications.